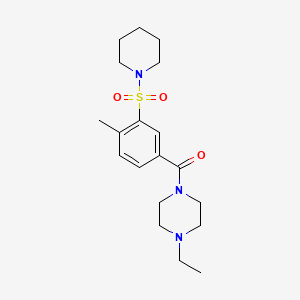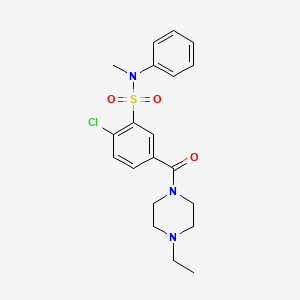
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known as TAK-659, is a small molecule kinase inhibitor that has shown promising results in various preclinical studies. This compound has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in immune cell signaling and proliferation. By blocking the activity of these kinases, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can prevent the activation and proliferation of immune cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit the activity of several kinases involved in immune cell signaling and proliferation, leading to a reduction in inflammation and tumor growth. In vivo studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can improve survival and reduce tumor growth in mouse models of lymphoma and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule kinase inhibitor that is easily synthesized and purified, making it readily available for use in preclinical studies. However, one limitation of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is its specificity for certain kinases, which may limit its effectiveness in some disease models.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide may have potential as a combination therapy with other kinase inhibitors or immunotherapies for the treatment of cancer. Further studies are needed to fully understand the potential of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide in these applications.
Métodos De Síntesis
The synthesis of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-ethylpiperazine-1-carboxylic acid, followed by reduction and acylation to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final compound.
Aplicaciones Científicas De Investigación
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling and proliferation. In vivo studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia.
Propiedades
IUPAC Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-23-11-13-24(14-12-23)20(25)16-9-10-18(21)19(15-16)28(26,27)22(2)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEIYMUNISSHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
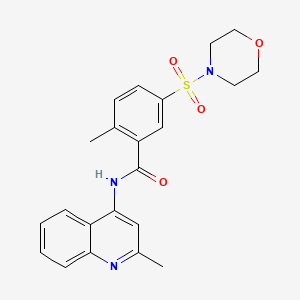
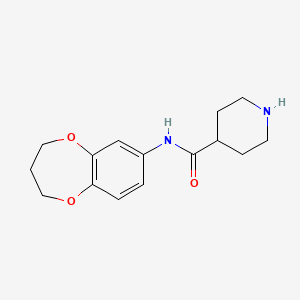
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
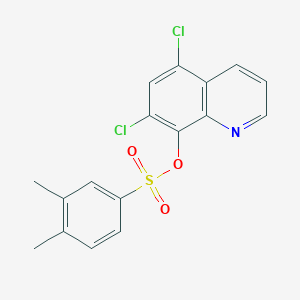
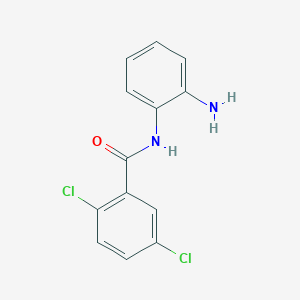
![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)
![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
